3-Octanoylpyridine (CAS Number 1250146-85-0): A Technical Guide for Drug Discovery and Development
3-Octanoylpyridine (CAS Number 1250146-85-0): A Technical Guide for Drug Discovery and Development
Introduction: Unveiling the Potential of a Novel Pyridine Derivative
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved drugs.[][2][3][4] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to modulate physicochemical characteristics like solubility and metabolic stability make it a privileged structure in drug design.[][5] Within this vast chemical space, 3-acylpyridines represent a particularly intriguing subclass, with established roles in a range of therapeutic areas. This technical guide provides an in-depth, prospective analysis of 3-Octanoylpyridine (CAS Number 1250146-85-0), a novel and under-explored member of this family.
Given the nascent stage of research on this specific molecule, this document moves beyond a simple recitation of existing data. Instead, it offers a scientifically-grounded projection of its synthesis, chemical properties, and potential biological activities, drawing upon established principles of organic chemistry and the known pharmacology of analogous structures. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, aiming to catalyze further investigation into the therapeutic promise of 3-Octanoylpyridine.
Proposed Synthesis and Chemical Characterization
The introduction of an acyl group at the 3-position of the pyridine ring presents a unique synthetic challenge. Direct Friedel-Crafts acylation, a standard method for acylating aromatic rings, is generally ineffective for pyridine. The Lewis acid catalyst required for the reaction coordinates with the basic nitrogen atom, deactivating the ring towards electrophilic substitution.[6][7][8] Therefore, alternative synthetic strategies are necessary.
A Plausible Synthetic Route: The Grignard Reaction with 3-Cyanopyridine
A robust and well-documented method for the synthesis of ketones is the reaction of a Grignard reagent with a nitrile.[9] This approach is proposed as a primary route to 3-Octanoylpyridine. The heptylmagnesium bromide Grignard reagent, prepared from 1-bromoheptane and magnesium metal, can be reacted with 3-cyanopyridine. The intermediate imine is then hydrolyzed with aqueous acid to yield the desired 3-octanoylpyridine.
Caption: Proposed synthesis of 3-Octanoylpyridine via Grignard reaction.
Experimental Protocol: Synthesis of 3-Octanoylpyridine
This protocol outlines a detailed, step-by-step methodology for the proposed synthesis.
Materials:
-
1-Bromoheptane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (for initiation)
-
3-Cyanopyridine
-
3M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be rigorously dried to exclude moisture.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromoheptane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromoheptane solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle refluxing is observed.
-
Slowly add the remaining 1-bromoheptane solution to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Cyanopyridine:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Dissolve 3-cyanopyridine in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 3M hydrochloric acid.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[10]
-
Predicted Physicochemical and Spectroscopic Properties
The following table summarizes the predicted properties of 3-Octanoylpyridine based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |
| Solubility | Likely soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water. |
| ¹H NMR | Aromatic protons of the pyridine ring (δ 7.0-9.0 ppm), α-methylene protons adjacent to the carbonyl (triplet, δ ~3.0 ppm), aliphatic chain protons (multiplets, δ 0.8-1.8 ppm), and a terminal methyl group (triplet, δ ~0.9 ppm). |
| ¹³C NMR | Carbonyl carbon (δ ~200 ppm), pyridine ring carbons (δ ~120-155 ppm), and aliphatic carbons (δ ~14-40 ppm). |
| IR Spectroscopy | Strong C=O stretch (~1690-1710 cm⁻¹), C=N and C=C stretching of the pyridine ring (~1570-1600 cm⁻¹), and C-H stretching of the alkyl chain (~2850-2960 cm⁻¹). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 205. Characteristic fragmentation patterns would include cleavage at the acyl-pyridine bond and within the alkyl chain. |
Hypothesized Biological Activities and Therapeutic Potential
The pyridine nucleus is a versatile pharmacophore, and its derivatives are known to exhibit a wide array of biological activities.[][4][11] The introduction of a 3-octanoyl group could modulate the lipophilicity and steric bulk, potentially leading to novel interactions with biological targets.
Potential Therapeutic Areas
Based on the known activities of related pyridine compounds, 3-Octanoylpyridine could be a promising candidate for investigation in the following areas:
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Anticancer: Many pyridine derivatives act as kinase inhibitors, which are crucial in cancer cell signaling pathways.[12][13] The 3-acylpyridine moiety could serve as a hinge-binding motif for various kinases.
-
Antimicrobial: The pyridine ring is present in numerous antibacterial and antifungal agents.[11][14] 3-Octanoylpyridine could disrupt microbial cell membranes or inhibit essential enzymes.
-
Anti-inflammatory: Pyridine-based compounds have been developed as anti-inflammatory drugs.[14] 3-Octanoylpyridine may modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or cytokine signaling.
-
Neurological Disorders: The pyridine structure is found in drugs targeting the central nervous system.[3] The lipophilic octanoyl chain could facilitate blood-brain barrier penetration, making it a candidate for CNS-related targets.
Hypothetical Mechanism of Action: Kinase Inhibition
A plausible mechanism of action for 3-Octanoylpyridine in an anticancer context is the inhibition of protein kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction in the hinge region of kinase active sites. The octanoyl chain could occupy a hydrophobic pocket within the enzyme, contributing to binding affinity and selectivity.
Caption: Hypothetical mechanism of action of 3-Octanoylpyridine as a kinase inhibitor.
Proposed Research Workflow
To validate the hypotheses presented in this guide, a structured research workflow is proposed.
Workflow for Characterization and Initial Biological Screening
Caption: Proposed workflow for the initial investigation of 3-Octanoylpyridine.
This comprehensive, albeit prospective, guide on 3-Octanoylpyridine aims to provide a solid foundation for its further exploration. The proposed synthetic route is robust, the predicted properties are based on sound chemical principles, and the hypothesized biological activities are rooted in the extensive pharmacology of the pyridine scaffold. It is our hope that this document will inspire and facilitate future research into this promising, yet uncharted, area of medicinal chemistry.
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